
LY255582
説明
Centrally active opioid receptor antagonist, inhibiting weight gain; High Quality Biochemicals for Research Uses
科学的研究の応用
Pharmacological Properties
LY255582 exhibits high affinity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, making it a versatile candidate for studying opioid receptor interactions. Research has demonstrated its effectiveness in blocking these receptors, which is crucial for understanding opioid pharmacodynamics.
- Binding Affinities :
- MOR: Ki = 0.41 nM
- DOR: Ki = 5.2 nM
- KOR: Ki = 2.0 nM
These values indicate that this compound has a modest selectivity for MOR over DOR and KOR, which is significant for therapeutic applications targeting specific opioid pathways .
Weight Management
Research indicates that this compound may play a role in mitigating weight gain associated with antipsychotic medications, particularly olanzapine. In animal models, this compound has shown promise in reducing weight gain while maintaining the therapeutic efficacy of antipsychotics.
- Study Findings :
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Cmax | 11.5 ng/mL |
Tmax | 0.6 hours |
Half-life | 3.2 hours |
Oral Bioavailability | <1% |
This table summarizes key pharmacokinetic parameters relevant to the clinical potential of this compound, illustrating its rapid absorption but low bioavailability when administered orally .
Addiction Treatment
This compound's antagonistic properties make it a candidate for treating substance use disorders, particularly alcohol dependence. Studies have explored its effects on ethanol consumption in animal models.
- Ethanol Consumption Studies :
Case Studies and Experimental Models
Several studies have utilized this compound to investigate its effects on various physiological and behavioral outcomes:
- Opioid Receptor Binding Studies :
- Weight Gain Mitigation :
作用機序
Target of Action
LY255582, also known as 3-[(3R,4R)-1-[(3S)-3-CYCLOHEXYL-3-HYDROXYPROPYL]-3,4-DIMETHYLPIPERIDIN-4-YL]PHENOL, is a pan-opioid antagonist . It has a high affinity for mu, delta, and kappa opioid receptors . These receptors are involved in various physiological processes, including pain modulation, reward, and addiction .
Mode of Action
As an opioid antagonist, this compound binds to the opioid receptors (mu, delta, and kappa) and blocks their activation . This prevents the typical opioid effects, such as analgesia and euphoria, from occurring .
Biochemical Pathways
The opioid receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . When this compound binds to these receptors, it inhibits the release of second messengers, thereby affecting downstream signaling .
Pharmacokinetics
The pharmacokinetics of this compound have been examined in animal models .
Result of Action
This compound has been shown to decrease food intake and body weight in obese Zucker rats . It is about 40 times more potent than naltrexone, a long-lasting opioid antagonist, at reducing food intake .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the drug’s efficacy, as seen in studies where this compound reduced food intake in rats fed a high-fat diet
生化学分析
Biochemical Properties
LY255582 exhibits high affinity for mu, delta, and kappa opioid receptors . It is a potent antagonist of opioids’ analgesia . The compound interacts with these receptors, blocking the effects of endogenous opioids, which are involved in various physiological processes including pain perception, mood regulation, immune response, and importantly, the regulation of food intake .
Cellular Effects
This compound has been shown to decrease intake of food and water among obese Zucker rats This suggests that this compound can influence cellular processes related to energy intake and utilization
Molecular Mechanism
This compound acts as an antagonist at opioid receptors, blocking the effects of endogenous opioids . This blockade can influence various molecular processes, including those related to food intake and energy balance
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce a sustained reduction in food intake and body weight in rodent models of obesity
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease food intake and body weight in a dose-dependent manner
Metabolic Pathways
This compound is involved in metabolic pathways related to energy balance and food intake
生物活性
LY255582 is a potent pan-opioid antagonist, primarily recognized for its high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. Its chemical structure is characterized by the molecular formula C22H35NO2, with a molecular weight of 345.519 g/mol. This compound has garnered attention in pharmacological research due to its potential applications in obesity treatment and its role in modulating food intake.
Receptor Affinity
This compound exhibits remarkable binding affinities for the three major opioid receptors:
Receptor Type | Binding Affinity (Ki) |
---|---|
Mu (μ) | 0.4 nM |
Delta (δ) | 5.2 nM |
Kappa (κ) | 2.0 nM |
These values indicate that this compound functions effectively as an antagonist across these receptor types, which are crucial in various physiological processes including pain modulation and appetite regulation .
The biological activity of this compound is primarily linked to its antagonistic effects on opioid receptors, which play a significant role in the central nervous system's regulation of food intake and energy balance. Research indicates that administration of this compound leads to a marked reduction in food consumption and body weight in animal models, particularly in obese rats.
Case Study Findings:
- In a study involving Zucker rats, daily subcutaneous administration of this compound at a dose of 15 mg/kg resulted in significant decreases in both food intake and weight gain compared to control groups .
- Another investigation reported that chronic oral treatment with this compound over 14 days led to reduced body fat by decreasing food intake and enhancing lipid utilization .
Effects on Food Intake
This compound has been shown to inhibit the consumption of highly palatable diets. In one study, after four days of treatment, rats displayed a significant decrease in the intake of such diets, which correlates with the blockade of mesolimbic dopamine neuron activation—a pathway associated with reward and motivation related to food consumption .
Comparative Studies
A series of structure-activity relationship (SAR) studies have been conducted to evaluate the biological efficacy of this compound compared to other opioid antagonists. These studies highlight:
- The importance of specific functional groups on the phenyl ring for maintaining high receptor affinity.
- Modifications to the hydroxy group positioning significantly affect binding affinity and antagonist potency across all three opioid receptors .
In Vivo Studies
In vivo experiments have further elucidated the pharmacodynamics of this compound:
- Ethanol Consumption: A study demonstrated that this compound could influence ethanol seeking and consumption behaviors in alcohol-preferring rats, indicating its broader implications beyond just appetite suppression .
- Food Intake Reduction: Doses as low as 100 µg administered intracerebroventricularly resulted in up to a 76% decrease in food intake among tested rats, showcasing its potency as an anorectic agent .
特性
IUPAC Name |
3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHEFJXPXAUDD-BULFRSBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045752 | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-09-8 | |
Record name | LY 255582 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。